molecular formula C10H14N2O2S B1448174 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide CAS No. 1384429-63-3

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide

Cat. No.: B1448174
CAS No.: 1384429-63-3
M. Wt: 226.3 g/mol
InChI Key: OUJFDUTZTPBMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide (CAS#: 1384429-63-3 ) is a high-purity chemical compound supplied for advanced research and development purposes. This organic compound, with the molecular formula C10H14N2O2S , is a derivative of the tetrahydroquinoline scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. While specific pharmacological data for this exact sulfonamide derivative is limited in public sources, research on closely related structural analogs provides strong direction for its research value. The core 1-methyl-1,2,3,4-tetrahydroquinoline structure is associated with neuroprotective properties . Furthermore, the sulfonamide functional group is a key pharmacophore in many bioactive molecules, often contributing to enzyme inhibition properties. Related compounds, such as certain tetrahydroisoquinoline sulfonamides, have been investigated as modulators of enzymatic activity, including phenylethanolamine N-methyltransferase . This suggests potential research applications for this compound in neuroscience, particularly in the study of neurodegenerative pathways and enzyme function. The product is presented with a confirmed SMILES notation of CN1CCCC2=C1C=C(C=C2)S(=O)(=O)N to aid in computational chemistry and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthetic intermediate or as a building block in the design and synthesis of novel molecules for pharmaceutical and life science research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-12-6-2-3-8-4-5-9(7-10(8)12)15(11,13)14/h4-5,7H,2-3,6H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJFDUTZTPBMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclisation Using Lewis Acid Catalysis (Aluminium Trihalides)

A patented process (WO2002088088A1) describes an efficient method for synthesizing 1-methyl-1,2,3,4-tetrahydroisoquinoline, a close analogue of tetrahydroquinoline, which can be adapted for the quinoline system. The key features are:

  • Starting from N-(2-chloroethyl)-N-methylbenzylamine or its enantiomerically pure salts.
  • Slow addition of this precursor to a Lewis acid such as aluminium trichloride (AlCl3) or aluminium tribromide (AlBr3) at controlled temperatures (70–100 °C).
  • The reaction proceeds via cyclisation facilitated by the Lewis acid, evolving HCl or HBr gas.
  • The cyclisation step is conducted at elevated temperatures (90–150 °C), with optimized conditions around 100 °C for 1–3 days for complete conversion.
  • Use of non-polar hydrocarbon solvents with boiling points above reaction temperature (e.g., decalin) to maintain reaction integrity.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature (°C) Time Notes
(i) N-(2-chloroethyl)-N-methylbenzylamine + AlCl3 70–100 0.5–4 hours Slow addition over ~45 min
(ii) Cyclisation of complex 90–150 10 hours to 3 days Lower temp favors fewer impurities
Solvent Hydrocarbon solvent (e.g., decalin) - - Boiling point > reaction temperature

This method yields the 1-methyl-tetrahydroisoquinoline intermediate with high purity and enantiomeric control when starting from chiral precursors.

Introduction of the Sulfonamide Group at the 7-Position

Sulfonylation of Tetrahydroquinoline Derivatives

The sulfonamide group is introduced via sulfonyl chloride derivatives reacting with the tetrahydroquinoline nucleus. While specific data on 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide are limited, analogous methods from related tetrahydroisoquinoline and quinoline sulfonamide syntheses provide insight:

  • The quinoline or isoquinoline derivative is treated with chlorosulfonic acid or sulfonyl chloride reagents to yield sulfonyl chlorides at the desired aromatic position (e.g., 7-position).
  • Subsequent reaction with ammonia or amines yields the sulfonamide.

For example, a study on quinoline sulfonamide derivatives describes:

  • Chlorosulfonation of 3,4-dihydroquinolin-2(1H)-one with sulfonyl chloride at 80 °C for 6–8 hours.
  • Isolation of sulfonyl chloride intermediate by precipitation and filtration.
  • Conversion to sulfonamide via nucleophilic substitution with amines or ammonia.

Microwave-Assisted Green Synthesis

A green chemistry approach reported for 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives involves:

  • Using paraformaldehyde, starting amides, and a solid acid catalyst (PPA/SiO2) in toluene.
  • Microwave irradiation at 100 °C with 1200 W power for 60 minutes.
  • Workup includes filtration to remove catalyst, solvent evaporation, extraction, and chromatographic purification.
  • The method is fast, economical, and environmentally friendly with high yields and minimal waste.

Though this method is demonstrated for isoquinoline sulfonamides, it is adaptable for quinoline sulfonamide synthesis, including methyl-substituted derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield/Notes
Lewis Acid Cyclisation (Patented) N-(2-chloroethyl)-N-methylbenzylamine + AlCl3; 70–100 °C; 1–3 days High purity, enantiomeric control, scalable Long reaction time for cyclisation High yield, low impurities
Chlorosulfonation + Amination Chlorosulfonic acid or sulfonyl chloride; 80 °C; 6–8 h Direct sulfonamide formation at 7-position Requires careful control of regioselectivity Moderate to high yield
Microwave-Assisted Synthesis Paraformaldehyde, PPA/SiO2 catalyst, microwave 100 °C, 60 min Fast, green, minimal waste Catalyst preparation and reuse needed High yield, eco-friendly

Research Findings and Notes

  • The patented Lewis acid method allows preparation of the tetrahydroisoquinoline core in racemic or chiral forms, which is crucial for pharmaceutical applications where stereochemistry is important.
  • Chlorosulfonation methods require careful temperature and time control to avoid overreaction or side products but provide a straightforward route to sulfonamide derivatives.
  • Microwave-assisted synthesis represents a modern, sustainable approach with reduced reaction times and waste, suitable for rapid library synthesis of sulfonamide derivatives.
  • Purification typically involves filtration, solvent extraction, and chromatographic techniques to achieve high purity.

The preparation of this compound involves a multi-step synthetic strategy beginning with the formation of the 1-methyl-tetrahydroquinoline core, efficiently achieved by Lewis acid-catalyzed cyclisation of appropriate precursors. Subsequent introduction of the sulfonamide group at the 7-position is accomplished via chlorosulfonation followed by amination or via green microwave-assisted sulfonamide synthesis. Each method offers distinct advantages in terms of yield, purity, environmental impact, and scalability.

This detailed analysis synthesizes data from patents and peer-reviewed research to provide a robust framework for the preparation of this compound, suitable for academic and industrial chemists aiming for efficient and sustainable synthesis routes.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide belongs to the tetrahydroquinoline family, which is known for its broad spectrum of pharmacological activities. The following sections detail its specific applications in medicinal chemistry.

Anticancer Activity

THQS and its derivatives have demonstrated promising anticancer properties. Research indicates that tetrahydroquinoline analogs can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that certain THQS derivatives exhibit selective cytotoxicity against breast and prostate cancer cells, suggesting their potential as lead compounds for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Several studies report that THQS exhibits significant antibacterial and antifungal effects against a range of pathogens. This includes activity against drug-resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of THQS. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action may involve modulation of neuroinflammatory pathways and inhibition of apoptotic signaling cascades .

Synthetic Applications

In addition to its biological activities, THQS serves as an important intermediate in organic synthesis.

Synthesis of Bioactive Compounds

THQS is utilized as a building block for synthesizing various bioactive molecules. Its sulfonamide group enhances its reactivity in nucleophilic substitution reactions, allowing for the formation of complex structures that can be further modified to enhance biological activity .

Peptide Synthesis

The compound has been employed as an organic buffer in peptide synthesis. Its stability under various reaction conditions makes it suitable for coupling reactions in the formation of peptide bonds, contributing to the development of peptide-based therapeutics .

Case Studies and Research Findings

A review of literature reveals several case studies illustrating the applications of THQS:

  • Anticancer Studies : A study published in 2021 demonstrated that a series of THQS derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines. The study emphasized the structure-activity relationship (SAR) indicating that modifications at the sulfonamide group could enhance anticancer activity .
  • Antimicrobial Testing : In a comparative study, THQS was tested against standard antibiotics to assess its efficacy against resistant bacterial strains. Results indicated that THQS had comparable or superior activity against certain strains, reinforcing its potential as a novel antimicrobial agent .
  • Neuroprotection : A recent investigation into the neuroprotective effects of THQS showed significant reduction in neuronal cell death induced by oxidative stress in vitro. The study suggested potential pathways through which THQS exerts its protective effects, warranting further exploration in vivo .

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

The compound belongs to a broader class of methyl-substituted tetrahydroquinoline sulfonamides. lists several analogs with high structural similarity (Figure 2), including:

CAS No. Compound Name Similarity Score Key Substituents
90874-58-1 7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride 0.97 7-methyl, HCl salt
52601-70-4 8-Methyl-1,2,3,4-tetrahydroquinoline 0.95 8-methyl
20668-20-6 3-Methyl-1,2,3,4-tetrahydroquinoline 0.93 3-methyl
491-34-9 1-Methyl-1,2,3,4-tetrahydroquinoline 0.93 No sulfonamide; 1-methyl only

Key Observations :

  • The 7-sulfonamide group in the target compound distinguishes it from analogs like 7-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, which lacks the sulfonamide moiety .
  • Substituent position significantly impacts biological activity. For example, sulfonamides at the 7-position (as in the target compound) may enhance hydrogen-bonding interactions compared to methyl groups at the 3- or 8-positions.

Reactivity Comparison :

  • Fluorinated analogs, such as 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (), exhibit enhanced metabolic stability due to the trifluoromethyl group but require more complex synthetic steps .

Pharmacological and Functional Comparisons

  • Neuroprotective Potential: Modafinil, a compound structurally distinct but sharing the 1-methyl-1,2,3,4-tetrahydro framework, demonstrates neuroprotective effects in Parkinsonian models by preserving dopamine levels . This suggests that the tetrahydroquinoline scaffold may confer neuroactivity, though sulfonamide-specific effects remain unexplored.
  • Sulfonamide Bioactivity: Sulfonamide groups are known to inhibit carbonic anhydrases or modulate ion channels. The 7-sulfonamide position in the target compound may optimize binding to such targets compared to sulfonic acids (e.g., 3-quinolinesulfonic acids in ) .

Biological Activity

Chemical Structure and Properties

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide features a tetrahydroquinoline core, which is a common scaffold in various bioactive molecules. The presence of the sulfonamide group may contribute to its biological activity by enhancing solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC₉H₁₁N₃O₂S
Molecular Weight201.26 g/mol
SolubilitySoluble in polar solvents
ToxicityHarmful if swallowed; causes skin irritation

Antimicrobial Activity

The compound has been noted for its potential antimicrobial properties . While specific studies are sparse, the sulfonamide moiety is known for its historical use in antibacterial agents. The structural similarity to other sulfonamides suggests that it may exhibit similar antimicrobial effects.

Neuroprotective Effects

Research on related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) indicates potential neuroprotective effects. For instance, studies have shown that 1MeTIQ can reverse diabetic neuropathic pain and modulate neurotransmitter levels in the brain . This suggests that this compound may also possess neuroprotective properties through similar mechanisms.

Pain Modulation

In animal models, related compounds have demonstrated antihyperalgesic and antiallodynic activities. For example, the administration of 1MeTIQ has been shown to alleviate pain responses in diabetic neuropathy models by restoring altered serotonin and dopamine levels . This implies a potential for this compound to influence pain pathways.

The mechanisms underlying the biological activities of this compound are hypothesized to involve:

  • Monoaminergic Modulation : Similar compounds have been shown to modulate serotonin and dopamine levels in the brain . This could suggest a role in managing mood disorders or pain.
  • Inhibition of Calcium Influx : Some tetrahydroquinoline derivatives inhibit calcium channels which may contribute to their analgesic effects .

Q & A

Q. How is toxicity evaluated in preclinical development?

  • Answer : Acute toxicity (OECD 423) assesses lethal dose (LD₅₀) in rodents. Subchronic studies (28-day) monitor hepatic/renal function (ALT, BUN) and histopathology. Genotoxicity is tested via Ames assay and micronucleus test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.